molecular formula C19H22ClNO B1662157 Doxepin Hydrochloride CAS No. 1229-29-4

Doxepin Hydrochloride

Cat. No.: B1662157
CAS No.: 1229-29-4
M. Wt: 315.8 g/mol
InChI Key: MHNSPTUQQIYJOT-CULRIWENSA-N
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Description

Cidoxepin hydrochloride, also known as (Z)-doxepin hydrochloride, is a tricyclic antidepressant. It is the cis or (Z) stereoisomer of doxepin, which is a mixture of (E) and (Z) isomers used commercially. Cithis compound was developed in the 1960s but was never marketed. It acts as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It has been reinvestigated and is currently under development as an antihistamine for the treatment of chronic urticaria .

Preparation Methods

The synthesis of cidoxepin hydrochloride involves the following steps:

    Formation of the dibenzoxepin ring: The initial step involves the formation of the dibenzoxepin ring system.

    Introduction of the dimethylamino group:

    Formation of the (Z)-isomer: The final step involves the formation of the (Z)-isomer of doxepin.

Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) to separate the (Z)-isomer from the (E)-isomer .

Chemical Reactions Analysis

Cidoxepin hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the dimethylamino group or the aromatic ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic conditions, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs .

Scientific Research Applications

Cidoxepin hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of tricyclic antidepressants.

    Biology: It is used in studies investigating the effects of serotonin-norepinephrine reuptake inhibitors on biological systems.

    Medicine: It is being developed as an antihistamine for the treatment of chronic urticaria and has been investigated for the treatment of allergic rhinitis, atopic dermatitis, and contact dermatitis.

    Industry: It is used in the pharmaceutical industry for the development of new antidepressant and antihistamine drugs.

Mechanism of Action

Cidoxepin hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Cidoxepin hydrochloride is similar to other tricyclic antidepressants such as:

    Doxepin: A mixture of (E) and (Z) isomers, used commercially as an antidepressant and antihistamine.

    Amitriptyline: Another tricyclic antidepressant, used for the treatment of depression and anxiety.

    Clomipramine: Used for the treatment of obsessive-compulsive disorder.

    Imipramine: Used for the treatment of depression and enuresis.

Cithis compound is unique in that it is the (Z)-isomer of doxepin and has been found to have more antidepressant activity than the (E)-isomer .

Properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSPTUQQIYJOT-CULRIWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25127-31-5, 1229-29-4
Record name Cidoxepin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxepin Hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750
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Record name Doxepin Hydrochloride
Source DTP/NCI
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Record name Doxepin hydrochloride
Source European Chemicals Agency (ECHA)
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Record name CIDOXEPIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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